

An In-depth Technical Guide to the Physicochemical Properties of N-benzylidenephenethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzeneethanamine, *N*-(phenylmethylene)-

Cat. No.: B121204

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzylidenephenethylamine, a Schiff base derived from the condensation of benzaldehyde and phenethylamine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this compound. The guide details its molecular and physical properties, provides an experimental protocol for its synthesis and characterization, and explores its potential biological activities and signaling pathways.

Core Physicochemical Properties

N-benzylidenephenethylamine, an imine, possesses a unique set of physicochemical properties that influence its reactivity, stability, and biological interactions. While comprehensive experimental data for this specific molecule is not readily available in consolidated form, the following table summarizes key known and predicted values critical for research and development.

Property	Value	Notes
Molecular Formula	$C_{15}H_{15}N$	-
Molecular Weight	209.29 g/mol	-
Appearance	Predicted: Pale yellow oil or low-melting solid	Based on analogous Schiff bases.
Melting Point	Not experimentally determined	Likely a low-melting solid. For comparison, N-benzylideneaniline has a melting point of 51-54 °C.
Boiling Point	Predicted: >300 °C at 760 mmHg	High boiling point is expected due to the molecular weight and aromatic nature.
Solubility	Predicted: Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether)	The non-polar nature of the benzyl and phenethyl groups suggests poor aqueous solubility.
pKa (of conjugate acid)	Predicted: ~5-7	The imine nitrogen is weakly basic. This value is an estimation and can be influenced by the solvent.
LogP (Octanol-Water Partition Coefficient)	Predicted: ~4.5	This high value indicates a strong lipophilic character, suggesting good potential for crossing biological membranes.

Note: Predicted values are derived from computational models and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of N-benzylidenephenethylamine

The synthesis of N-benzylidenephenethylamine is a straightforward condensation reaction between phenethylamine and benzaldehyde. The following protocol is a general method that can be optimized for scale and purity requirements.

Materials:

- Phenethylamine
- Benzaldehyde
- Ethanol (or other suitable solvent like methanol or toluene)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve phenethylamine (1 equivalent) in ethanol.
- Add benzaldehyde (1 equivalent) to the solution.
- The reaction is often exothermic and can proceed at room temperature. For increased reaction rate, the mixture can be gently heated to reflux for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Dry the solution over anhydrous magnesium sulfate or sodium sulfate to remove the water formed during the reaction.

- Filter the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylidenephennyethylamine.
- The product can be further purified by vacuum distillation or column chromatography if necessary.

Characterization

The identity and purity of the synthesized N-benzylidenephennyethylamine can be confirmed using various spectroscopic techniques.

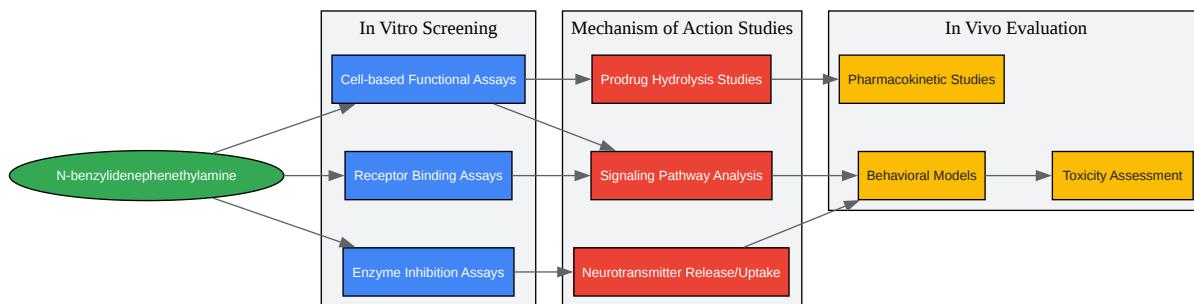
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR is expected to show characteristic peaks for the aromatic protons of the benzyl and phenethyl groups, the ethyl chain protons, and a singlet for the imine proton (-N=CH-) typically in the range of 8.0-8.5 ppm.
 - ^{13}C NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl bridge, as well as a characteristic signal for the imine carbon (-N=CH-) in the range of 160-170 ppm.
- Infrared (IR) Spectroscopy:
 - A strong absorption band in the region of 1620-1650 cm^{-1} is indicative of the C=N stretching vibration of the imine group.
 - Bands corresponding to C-H stretching of the aromatic and aliphatic groups will also be present.
- Mass Spectrometry (MS):
 - The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of N-benzylidenephennyethylamine ($\text{m/z} = 209.29$).
 - Characteristic fragmentation patterns can further confirm the structure.

Biological Activity and Signaling Pathways

The biological activity of N-benzylidenephenethylamine is not extensively studied; however, its structural components, phenethylamine and a benzyl group, are present in numerous biologically active molecules. Phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant.^[1] It is a substrate for the trace amine-associated receptor 1 (TAAR1) and can modulate monoaminergic neurotransmission.^[1]

The addition of the N-benzylidene group creates a more lipophilic molecule, which may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets. It is plausible that N-benzylidenephenethylamine could act as a prodrug, being hydrolyzed in vivo to release phenethylamine and benzaldehyde. Alternatively, the intact molecule may possess its own unique pharmacological profile.

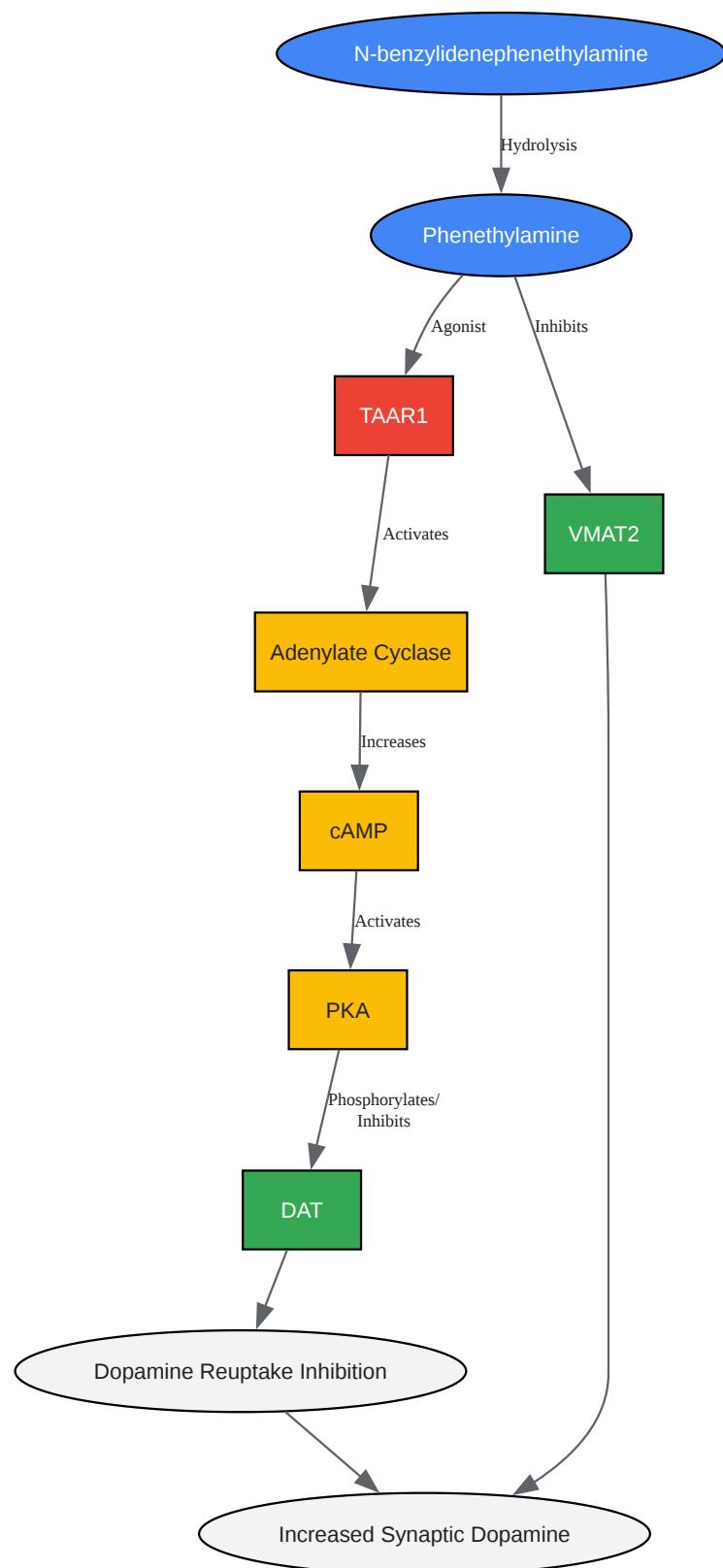
Given the relationship of phenethylamines to monoaminergic systems, a potential signaling pathway for N-benzylidenephenethylamine could involve the modulation of dopamine, norepinephrine, and serotonin pathways. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.



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Caption: Experimental workflow for elucidating the biological activity of N-benzylidenephenethylamine.

Based on the known pharmacology of phenethylamine, a plausible signaling pathway that could be modulated by N-benzylidenephenethylamine (either directly or via its hydrolysis product) involves the Trace Amine-Associated Receptor 1 (TAAR1), which subsequently influences the activity of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).

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Caption: Putative signaling pathway of N-benzylidenephenethylamine via TAAR1 and monoamine transporters.

Conclusion

N-benzylidenephenethylamine is a molecule with interesting physicochemical properties, particularly its lipophilicity, which suggests potential for good bioavailability and central nervous system penetration. While experimental data is limited, this guide provides a solid foundation for researchers interested in synthesizing, characterizing, and evaluating the biological activity of this compound. Further investigation into its pharmacology is warranted to determine its potential as a novel therapeutic agent or research tool.

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References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-benzylidenephenethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121204#physicochemical-properties-of-n-benzylidenephenethylamine>]

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